molecular formula C13H13BrClNO2 B131113 Bromo-dragonfly hydrochloride CAS No. 332012-24-5

Bromo-dragonfly hydrochloride

Cat. No. B131113
M. Wt: 330.6 g/mol
InChI Key: YDIDKNSMQNPNFC-OGFXRTJISA-N
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Description

Bromo-dragonfly (BDF) is a synthetic psychoactive substance that has gained notoriety for its potent hallucinogenic effects, which are similar to those of LSD, as well as its amphetamine-like stimulant properties . It is a benzodifuran derivative and is known to be one of the most potent 5-HT2A-receptor agonists within its chemical class . The substance has been associated with severe adverse effects, including vasoconstriction leading to necrosis of limbs and, in some cases, fatal outcomes . Despite its dangers, BDF has been misused as a recreational drug and has appeared on the recreational drug market since the early 2000s .

Synthesis Analysis

The synthesis of BDF and its analogues has been explored through various routes. Notably, none of the previously published routes have utilized a ketone intermediate, which is a common precursor in the synthesis of amphetamines . A novel approach described in the literature involves the synthesis of precursor ketones structurally related to BDF, such as benzodifuranyl propanone and its brominated analogues . These precursors are characterized using a range of analytical techniques, including FTIR, NMR, HPLC, GC, and MS, which are crucial for confirming the identity and purity of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of BDF is characterized by the presence of two furan rings on opposing sides of a central phenyl ring, which resembles the wings of a dragonfly . This unique structure is responsible for its interaction with serotonin receptors and contributes to its potent hallucinogenic effects .

Chemical Reactions Analysis

BDF is resistant to hepatic metabolism, which is a significant factor in its long-lasting effects . In vitro studies using human liver microsomes and cytosol have shown that BDF is not metabolized, in contrast to its close analogue, 2C-B-fly, which undergoes monohydroxylation and N-acetylation . Additionally, BDF has been found to be a competitive inhibitor of monoamine oxidase A (MAO-A), which could potentially increase serotonin levels in vivo .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDF have been analyzed using high-performance thin-layer chromatography (HPTLC), which is an important tool for the identification of synthetic drugs . The analysis of BDF by HPTLC contributes to the understanding of its properties and assists in the detection of the substance in forensic samples .

Case Studies

Several case studies have documented the effects of BDF poisoning. An 18-year-old male who ingested approximately 2 ml of BDF developed acute psychosis and exhibited symptoms such as hyperpyrexia, tachycardia, tachypnea, and hypertension . The patient required hospitalization and symptomatic treatment with large doses of benzodiazepines . This case, along with others, highlights the potential for severe intoxication and the need for medical intervention when BDF is consumed .

Scientific Research Applications

1. Pharmacological Properties and Metabolic Resistance

  • Bromo-Dragonfly as a Potent Psychoactive Substance : Bromo-dragonfly is recognized for its potent hallucinogenic effects, primarily due to its action as a 5-HT2A-receptor agonist. This compound exhibits long-lasting effects, sometimes extending up to 2-3 days. It is also identified as a strong vasoconstrictor, leading to severe adverse effects in some cases. Notably, it exhibits resistance to hepatic metabolism and potently inhibits monoamine oxidase A (MAO-A) (Noble, Holm, Mardal, & Linnet, 2018).

2. Toxicological Aspects

  • Clinical Relevance in Toxicology : Studies have reported fatal outcomes related to Bromo-Dragonfly overdose, underlining its potential as a toxic substance. The compound has been detected and quantified in biological specimens from deceased individuals, bringing attention to its lethal potential at certain doses (Andreasen, Telving, Birkler, Schumacher, & Johannsen, 2009).

3. Psychoactive Drug Market and Legislation

  • Emergence as a Recreational Drug : Bromo-Dragonfly appeared in the recreational drug market in the early 2000s and has been involved in several cases of severe intoxication and fatalities. It is often compared to LSD due to its similar hallucinogenic effects. The emergence of Bromo-Dragonfly on the internet and in the recreational drug market has been a public health challenge, leading to its classification as an illegal drug in some countries (Coppola & Mondola, 2012), (Corazza et al., 2011).

4. Research and Analytical Methodologies

  • Synthesis and Characterization : Research has been conducted on the synthesis and characterization of Bromo-Dragonfly, including its analogues, using various analytical techniques. These studies contribute to understanding its chemical properties and potential uses in forensic analysis (O'Connor & Keating, 2014).

Safety And Hazards

Bromo-DragonFLY has a high toxicity profile and has been associated with severe adverse effects, including fatalities, when misused as a recreational drug . Symptoms can include agitation, tachycardia, mydriasis, hallucinations, seizures, and limb ischemia .

properties

IUPAC Name

(2R)-1-(4-bromofuro[2,3-f][1]benzofuran-8-yl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2.ClH/c1-7(15)6-10-8-2-4-17-13(8)11(14)9-3-5-16-12(9)10;/h2-5,7H,6,15H2,1H3;1H/t7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIDKNSMQNPNFC-OGFXRTJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=C2C=COC2=C(C3=C1OC=C3)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00678561
Record name (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bromo-dragonfly hydrochloride

CAS RN

332012-24-5
Record name Bromo-dragonfly hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0332012245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2R)-1-(8-Bromobenzo[1,2-b:4,5-b']difuran-4-yl)propan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00678561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 332012-24-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BROMO-DRAGONFLY HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D627OB41D9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Noble, NB Holm, M Mardal, K Linnet - Toxicology letters, 2018 - Elsevier
… (R)-(-)-bromo-dragonfly hydrochloride and selegiline were purchased from Toronto Research Chemicals (Toronto, ON, Canada). Isocarboxazid was obtained from B&B Pharmaceuticals…
Number of citations: 14 www.sciencedirect.com
MH Deventer, M Persson, A Laus, E Pottie… - Archives of …, 2023 - Springer
… DiPT hydrochloride, DMT hydrochloride, DPT hydrochloride, Bromo-DragonFLY hydrochloride, 25I-NBOMe hydrochloride, 25B-NBOMe hydrochloride, 25D-NBOMe hydrochloride, 25C-…
Number of citations: 1 link.springer.com

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